molecular formula C12H10FNO2 B6367014 MFCD18312179 CAS No. 1261971-97-4

MFCD18312179

Cat. No.: B6367014
CAS No.: 1261971-97-4
M. Wt: 219.21 g/mol
InChI Key: LQDZPXIOLGZFMI-UHFFFAOYSA-N
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Description

MFCD18312179 is a chemical compound cataloged under the MDL (Molecular Design Limited) numbering system, commonly used in chemical databases to uniquely identify substances. Such compounds are frequently utilized in pharmaceutical and agrochemical research due to their bioactivity and synthetic versatility .

Typical properties of MDL-numbered analogs include:

  • Molecular weight: 180–220 g/mol (common for small-molecule drug candidates).
  • Structural motifs: Pyrazole, triazine, or benzimidazole cores with halogen substitutions (e.g., chlorine or bromine).
  • Applications: Intermediate in synthesizing kinase inhibitors, antimicrobial agents, or ligands for catalytic reactions .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11-3-2-8(6-10(11)13)9-4-5-14-12(15)7-9/h2-7H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDZPXIOLGZFMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)NC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10682816
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-97-4
Record name 4-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10682816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18312179 involves several steps, including the selection of appropriate starting materials and reaction conditions. The synthetic routes typically involve:

    Selection of Precursors: The choice of starting materials is crucial for the successful synthesis of this compound.

    Reaction Conditions: The reactions are carried out under controlled conditions, including temperature, pressure, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized methods to ensure high yield and purity. The process involves:

    Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.

    Purification Techniques: Employing advanced purification techniques to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

MFCD18312179 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically use common reagents such as:

    Oxidizing Agents: For oxidation reactions.

    Reducing Agents: For reduction reactions.

    Catalysts: To facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. These products are often characterized using analytical techniques to confirm their structure and purity.

Scientific Research Applications

MFCD18312179 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis.

    Biology: Employed in biological studies to understand its effects on different biological systems.

    Medicine: Investigated for its potential therapeutic properties and applications in drug development.

    Industry: Utilized in industrial processes for the production of various products.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant importance in various fields. Its unique properties, preparation methods, chemical reactivity, and applications make it a valuable asset in scientific research and industrial processes. Understanding its mechanism of action and comparing it with similar compounds further highlights its uniqueness and potential for future applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18312179 with structurally related compounds, based on data from analogous MDL-numbered substances:

Property This compound (Inferred) CAS 918538-05-3 (MFCD11044885) CAS 1761-61-1 (MFCD00003330)
Molecular Formula C₆H₄ClN₃ (hypothetical) C₆H₃Cl₂N₃ C₇H₅BrO₂
Molecular Weight (g/mol) ~185–195 188.01 201.02
Solubility (Log S) -2.5 to -3.0 (predicted) -2.47 (ESOL) -2.47 (ESOL)
Bioactivity Score 0.55–0.65 0.55 0.55
Hazard Statements H315, H319, H335 (typical) H315-H319-H335 H302
Key Applications Drug intermediates Antimicrobial agents Catalysis intermediates

Structural and Functional Differences

  • CAS 918538-05-3 (MFCD11044885) : Contains a dichlorinated pyrrolotriazine core, enhancing electrophilic reactivity for nucleophilic substitution reactions. This compound exhibits higher antimicrobial activity due to chlorine’s electron-withdrawing effects .
  • CAS 1761-61-1 (MFCD00003330) : Features a brominated benzimidazole structure, favoring participation in Suzuki-Miyaura cross-coupling reactions. Its solubility in polar aprotic solvents (e.g., THF) makes it ideal for catalytic applications .

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